Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate
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Overview
Description
Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate is a complex organic compound that features a unique combination of benzodioxole and cyclopenta[B]thiophene structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the formation of the cyclopenta[B]thiophene ring system. The final step involves the esterification of the carboxylate group with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile agent in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2H-1,3-benzodioxole-5-carboxylate
- Methyl 2-(2H-1,3-benzodioxole-5-amido)benzoate
- Indole derivatives
Uniqueness
Compared to similar compounds, Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate stands out due to its combined benzodioxole and cyclopenta[B]thiophene structures.
Biological Activity
Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate is a complex organic compound notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A benzodioxole moiety, which is known for various biological activities including antioxidant properties.
- A cyclopenta[B]thiophene ring that contributes to its pharmacological profile.
- An amido functional group that enhances solubility and bioavailability.
The molecular formula is C18H15N3O4S with a molecular weight of approximately 345.37 g/mol.
Antifungal Activity
Research indicates that compounds related to the benzodioxole structure exhibit significant antifungal properties. For instance:
- In vitro studies have shown that derivatives of benzodioxole can inhibit the growth of various fungal pathogens, including Aspergillus flavus and Candida albicans .
- The compound's structural features may enhance its interaction with fungal cell membranes, disrupting ergosterol biosynthesis, which is crucial for fungal cell integrity .
Antioxidant Activity
The presence of the methylenedioxy group in the benzodioxole structure is associated with antioxidant properties:
- Studies demonstrate that similar compounds can scavenge free radicals effectively, reducing oxidative stress in biological systems .
- The antioxidant activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where higher concentrations of the compound show significant scavenging effects .
The proposed mechanism of action for this compound includes:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in fungal metabolism or cell wall synthesis.
- Receptor interaction : It may interact with G protein-coupled receptors (GPCRs), modulating signaling pathways associated with inflammation and immune responses .
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal activity of related compounds against Fusarium verticillioides. The results indicated a significant reduction in mycelial growth at concentrations as low as 7.8 µg/mL, suggesting potent antifungal properties .
- Antioxidant Potential : Another investigation highlighted the antioxidant capacity of similar compounds through DPPH assays. Compounds demonstrated up to 82% radical scavenging ability at higher concentrations .
Comparative Analysis
A comparison with other known antifungal agents reveals that this compound may offer unique advantages:
Compound | Antifungal Activity | Antioxidant Activity | Mechanism |
---|---|---|---|
Compound A | Moderate | High | Enzyme inhibition |
Compound B | High | Moderate | Receptor interaction |
Methyl 2-(...) | High | High | Dual action |
Properties
IUPAC Name |
methyl 2-(1,3-benzodioxole-5-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-21-17(20)14-10-3-2-4-13(10)24-16(14)18-15(19)9-5-6-11-12(7-9)23-8-22-11/h5-7H,2-4,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLLGPKKSLSYHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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